molecular formula C9H5BrFNO2 B1412122 2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid CAS No. 1806849-00-2

2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid

Cat. No. B1412122
CAS RN: 1806849-00-2
M. Wt: 258.04 g/mol
InChI Key: GXHUVBYZSXWKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid (BCFPA) is a fluorinated organic acid that is used in a variety of scientific research applications. BCFPA has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid is widely used in scientific research for its ability to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, and as a substrate for various enzymes. It is also used as a fluorescent probe for various biological systems. This compound has been used to study the metabolism of drugs and other chemicals in the body, as well as to study the effects of various drugs on the body.

Mechanism of Action

2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other chemicals in the body. Furthermore, this compound can act as a substrate for various enzymes, allowing researchers to study the effects of various drugs on the body.
Biochemical and Physiological Effects
This compound has been shown to affect the metabolism of drugs and other chemicals in the body. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models. Furthermore, this compound has been shown to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Furthermore, it is stable in a wide range of pH values and temperatures, making it suitable for a variety of experiments. However, this compound is a highly reactive compound and can react with other compounds in the environment, which can limit its use in some experiments.

Future Directions

The future of 2-(4-Bromo-5-cyano-2-fluorophenyl)acetic acid research is promising. There is potential for this compound to be used in the development of new drugs and therapies. Additionally, this compound could be used to study the effects of various drugs on the body and to develop new methods of drug delivery. Furthermore, this compound could be used to study the metabolism of drugs and other chemicals in the body. Finally, this compound could be used to develop new fluorescent probes for biological systems.

properties

IUPAC Name

2-(4-bromo-5-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-3-8(11)5(2-9(13)14)1-6(7)4-12/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUVBYZSXWKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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